![molecular formula C23H16O3 B11709140 (3-oxo-2-phenylinden-1-yl) 3-methylbenzoate](/img/structure/B11709140.png)
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate is a complex organic compound with the molecular formula C23H16O3. This compound features a unique structure that combines an indene moiety with a benzoate ester, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of (3-oxo-2-phenylinden-1-yl) 3-methylbenzoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. This reaction is followed by esterification to form the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-oxo-2-phenylinden-1-yl) 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate can be compared with other similar compounds, such as:
- 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of an indene moiety with a benzoate ester, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H16O3 |
---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(3-oxo-2-phenylinden-1-yl) 3-methylbenzoate |
InChI |
InChI=1S/C23H16O3/c1-15-8-7-11-17(14-15)23(25)26-22-19-13-6-5-12-18(19)21(24)20(22)16-9-3-2-4-10-16/h2-14H,1H3 |
InChI-Schlüssel |
WPYDRMOJAUJYND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.